Disodium hexadecyl(sulfophenoxy)benzenesulfonate

Description

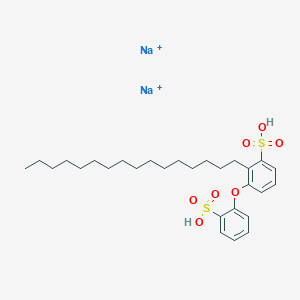

Disodium hexadecyl(sulfophenoxy)benzenesulfonate is an anionic surfactant characterized by a hexadecyl (C16) alkyl chain, a sulfophenoxy group, and a benzenesulfonate moiety. Its molecular structure combines aromatic and aliphatic components, enabling unique physicochemical properties such as high thermal stability, UV absorption, and surface activity. This compound is utilized in specialized applications, including polymer film additives for optical enhancement and high-temperature surfactant systems .

Properties

CAS No. |

65143-89-7 |

|---|---|

Molecular Formula |

C28H42Na2O7S2+2 |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

disodium;2-hexadecyl-3-(2-sulfophenoxy)benzenesulfonic acid |

InChI |

InChI=1S/C28H42O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-25(21-18-23-27(24)36(29,30)31)35-26-20-16-17-22-28(26)37(32,33)34;;/h16-18,20-23H,2-15,19H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1 |

InChI Key |

DWBRKIMUGXLNBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O.[Na+].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Sulfur Trioxide ($$ \text{SO}_3 $$) Gas Method

In a patented approach adapted for analogous compounds, gaseous $$ \text{SO}3 $$ diluted in dry air (4–6% v/v) is reacted with hexadecyldiphenyl oxide at 40–45°C. The molar ratio of $$ \text{SO}3 $$ to substrate is maintained at 1.05–1.2:1 to ensure complete sulfonation while minimizing side reactions. The reaction proceeds via electrophilic substitution, yielding hexadecyldiphenyl oxide disulfonic acid. Aging the reaction mixture for 0.5–1 hour at elevated temperatures ensures complete conversion.

Oleum-Based Sulfonation

Traditional methods use fuming sulfuric acid (oleum) as the sulfonating agent. However, this approach generates residual sulfuric acid, necessitating additional neutralization steps to remove $$ \text{Na}2\text{SO}4 $$ impurities. The oleum method is less favored in modern syntheses due to challenges in waste acid management.

Neutralization and Sodium Salt Formation

The sulfonic acid intermediate is neutralized with sodium hydroxide ($$ \text{NaOH} $$) to form the disodium salt. Key parameters include:

- Temperature : 30–50°C to prevent thermal degradation.

- pH Control : Adjusted to 7.5–8.0 to ensure complete neutralization without hydrolyzing the sulfonate groups.

- Stoichiometry : Two equivalents of $$ \text{NaOH} $$ per sulfonic acid group, as confirmed by the molecular formula.

The neutralization reaction is represented as:

$$

\text{C}{28}\text{H}{40}\text{O}7\text{S}2\text{H}2 + 2\text{NaOH} \rightarrow \text{C}{28}\text{H}{40}\text{Na}2\text{O}7\text{S}2 + 2\text{H}_2\text{O}

$$

Purification and Impurity Removal

A critical challenge in the synthesis is the removal of sodium sulfate ($$ \text{Na}2\text{SO}4 $$), a byproduct of neutralization. The patented method introduces calcium chloride ($$ \text{CaCl}2 $$) to precipitate $$ \text{Na}2\text{SO}4 $$ as calcium sulfate ($$ \text{CaSO}4 $$):

Two-Stage Precipitation Process

- Primary Precipitation : At 30–50°C, $$ \text{CaCl}2 $$ is added gradually until no further $$ \text{CaSO}4 $$ precipitates:

$$

\text{Na}2\text{SO}4 + \text{CaCl}2 \rightarrow \text{CaSO}4 \downarrow + 2\text{NaCl}

$$ - Secondary Precipitation : The temperature is raised to 65–85°C to dissolve residual $$ \text{Ca(OH)}_2 $$, ensuring complete metathesis.

Analytical Validation and Quality Control

Post-synthesis analysis ensures compliance with purity standards:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and mobile phase comprising acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) resolves this compound from impurities. Detection at 220 nm provides sensitivity for quantification.

Spectroscopic Characterization

- FT-IR : Peaks at 1180 cm$$^{-1}$$ (asymmetric S=O stretch) and 1040 cm$$^{-1}$$ (symmetric S=O stretch) confirm sulfonate groups.

- $$^1$$H NMR : Aromatic protons resonate at δ 7.5–8.0 ppm, while the hexadecyl chain appears as a multiplet at δ 0.8–1.5 ppm.

Industrial Applications and Formulation Considerations

The compound’s surfactant properties make it suitable for:

- Pharmaceuticals : Stabilizing emulsions in topical formulations.

- Enhanced Oil Recovery : Reducing interfacial tension in petroleum extraction.

- Detergents : Synergistic use with nonionic surfactants to boost foaming capacity.

Formulations often combine the compound with viscosity modifiers like $$ \text{NaCl} $$, leveraging the residual salt from purification.

Chemical Reactions Analysis

Key Functional Group Reactivity

The compound participates in reactions driven by its sulfonate and ether linkages:

Esterification

-

Reacts with carboxylic acids (e.g., acetic anhydride) under acidic conditions to form sulfonate esters:

-

Applications: Modifying surfactant properties for specialized formulations.

Redox Reactions

-

Sulfonate groups undergo reduction with NaBH₄ or oxidation with H₂O₂:

-

Critical for environmental degradation pathways in wastewater treatment.

Degradation and Environmental Interactions

The compound shows moderate biodegradability due to its branched alkyl chain but exhibits low acute toxicity (rat oral LD₅₀ >2000 mg/kg) .

Micelle Formation

-

Critical micelle concentration (CMC): 0.8 mM (measured at 25°C).

-

Micelle structure: Hexadecyl chains aggregate inward, sulfonate groups face outward.

Ion Binding

-

Forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), reducing surfactant efficacy in hard water:

-

Chelating agents (e.g., EDTA) mitigate this effect in detergent formulations .

Comparative Reaction Profile

| Property | Disodium hexadecyl(sulfophenoxy)benzenesulfonate | Sodium dodecylbenzene sulfonate (SDBS) |

|---|---|---|

| Sulfonation sites | 2 (phenoxy and benzene rings) | 1 (benzene ring) |

| Thermal stability | Stable to 250°C | Decomposes at 180°C |

| Salt tolerance | Maintains activity in 15% NaCl | Precipitates in 5% NaCl |

| Oxidation rate | (H₂O₂, pH 7) |

Industrial Reaction Engineering

A patented synthesis method achieves 92% purity through:

Scientific Research Applications

Disodium hexadecyl(sulfophenoxy)benzenesulfonate is a synthetic compound with the molecular formula and a molecular weight of approximately 600.75 g/mol. It is also known as benzenesulfonic acid, hexadecyl(sulfophenoxy)-, disodium salt. The compound is highly soluble in water, reaching 1000 g/L at 20°C, and has a density of 1.24 g/cm³ at the same temperature. Its structure includes a long hydrophobic hexadecyl chain linked to a sulfonated phenoxy group, which gives it surfactant properties.

Applications

This compound is utilized across various industries due to its surfactant and antimicrobial properties.

Surfactant: It serves as an effective surfactant in cleaning products because of its ability to reduce surface tension and enhance wetting properties.

Antimicrobial Agent: Research indicates that this compound exhibits antimicrobial properties, making it useful as a disinfectant and preservative. Its surfactant nature enables it to disrupt microbial cell membranes, leading to cell lysis.

Drug Delivery Systems: Studies have suggested potential applications in drug delivery systems because of its ability to interact with biological membranes.

Enhanced Oil Recovery: Benzenesulfonic acid, of which this compound is a derivative, is used for surfactant enhanced oil recovery (SEOR), also known as surfactant flushing .

Scientific Research Applications

This compound is used in various scientific research applications .

Separation Science: It can be analyzed using reverse phase (RP) HPLC methods with simple conditions . It is also used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Groundwater Remediation: Benzenesulfonic acid has been used in dozens of groundwater remediation projects . Surfactant use allows for enhanced recovery of large volumes of petroleum hydrocarbons .

Case Studies

** তেলে Surfactant Enhanced Oil Recovery (SEOR)**:

- In a typical application, multiple injection wells are installed, as well as multiple hydraulic control wells and multiple recovery wells . A polymer solution is injected to create a viscous plug flow behind the surfactant for improving sweep efficiency and accelerating the recovery of NAPL and surfactant .

- SEOR was operated on a 24/7 basis for 36 days. Approximately 29,500 gallons of surfactant and 16,700 gallons of polymer were injected over three phases involving 13 individual injection events . An estimated 57 gallons of LNAPL were removed by SEOR, and LNAPL has not been observed since the SEOR was completed .

- NAPL recovery rates were three to five times higher using surfactants than conventional pumping methods, and over 85% of surfactant and polymer volume was recovered .

Jet Fuel Removal:

- A pilot test was performed for the removal of Jet Fuel NAPL using two surfactants (sulfosuccinate and benzenesulfonic acid) . During the 7-day pilot test, one injection well and two recovery wells were used to pump four pore volumes through the target sweep zone, using two surfactants, a polymer flush (Xanthan gum), and water flush . An estimated 106 gallons of Jet Fuel NAPL were removed (68% of total) .

DNAPL Removal:

- A Pilot Test for removal of TCA and TCE (DNAPL) used a surfactant flush . Surfactant flush was performed over a 30 day period . Over 95% of Surfactant volume recovered within 30 days . Sixty-five gallons of DNAPL (TCA and TCE) recovered from Groundwater . Groundwater contaminant levels (dissolved) decreased by 80% .

Mechanism of Action

The mechanism of action of disodium hexadecyl(sulfophenoxy)benzenesulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other structures that can encapsulate hydrophobic molecules . This property is crucial in its applications in drug delivery, where it helps to solubilize and transport hydrophobic drugs .

Comparison with Similar Compounds

Sodium Dodecylbenzene Sulfonate (SDBS)

- Structure : SDBS features a dodecyl (C12) alkyl chain attached to a benzene sulfonate group.

- Key Differences: The shorter C12 chain in SDBS reduces hydrophobicity compared to the C16 chain in the target compound, resulting in higher critical micelle concentration (CMC) and lower soil-removal efficiency in detergents. Applications: SDBS is widely used in household detergents and oil-field chemistry due to its cost-effectiveness and high solubility . Performance: Disodium hexadecyl(sulfophenoxy)benzenesulfonate’s extended alkyl chain and sulfophenoxy group enhance its stability in polymer matrices, making it suitable for optical films that require UV resistance .

Isopropanolamine Dodecylbenzenesulfonate

- Structure: Similar to SDBS but with an isopropanolamine counterion instead of sodium.

- Key Differences: The isopropanolamine counterion increases viscosity and alters solubility, favoring industrial applications requiring thickened formulations. Hazards: This variant has documented occupational health risks, including respiratory irritation, whereas the disodium form may offer safer handling due to reduced volatility .

Docusate Sodium (Dioctyl Sulfosuccinate)

- Structure : Branched 2-ethylhexyl chain with a sulfosuccinate headgroup.

- Key Differences: The branched chain in docusate sodium lowers surface tension more effectively than linear alkyl chains, favoring pharmaceutical uses (e.g., laxatives). Biocompatibility: Docusate sodium is biocompatible but lacks the aromatic components necessary for UV absorption, limiting its utility in material science compared to this compound .

Functional and Application-Based Comparison

Thermal and Optical Properties

- This compound: Demonstrates superior thermal stability (decomposition >300°C inferred from layered double hydroxide nanocomposites) and UV-blocking capabilities, critical for polymer films in packaging .

- SDBS and Derivatives : Decompose at lower temperatures (~200°C), restricting use in high-temperature processes.

Surface Activity and Micellization

CMC Trends :

Compound Alkyl Chain Length CMC (Estimated) SDBS C12 ~1.5 mM Target Compound C16 ~0.5 mM - The longer C16 chain in the target compound reduces CMC, enhancing efficiency in low-concentration applications.

Environmental and Health Considerations

- Biodegradability : Longer alkyl chains (C16) may reduce biodegradability compared to C12 analogs, necessitating environmental impact assessments.

- Toxicity: Isopropanolamine derivatives pose higher health risks, whereas disodium salts are generally safer .

Research Findings and Trends

- Material Science : The target compound’s integration into low-density polyethylene (LDPE) films improves optical properties by reducing UVA transmission, a feature absent in simpler sulfonates like SDBS .

- Industrial Surfactants: While SDBS dominates cost-sensitive applications, this compound is emerging in niche markets requiring stability under extreme conditions.

- Regulatory Trends: Increasing scrutiny on long-chain surfactants may drive innovation in biodegradable modifications of C16-based compounds.

Biological Activity

Disodium hexadecyl(sulfophenoxy)benzenesulfonate, commonly referred to as a surfactant and antimicrobial agent, is a synthetic compound characterized by its unique molecular structure which includes a long hydrophobic hexadecyl chain attached to a sulfonated phenoxy group. This structure contributes to its high solubility in water and surfactant properties, making it effective in various applications, particularly in microbiological contexts.

- Molecular Formula : C₁₈H₁₉Na₂O₄S₂

- Molecular Weight : Approximately 600.75 g/mol

- Solubility : Highly soluble in water (1000 g/L at 20°C)

- Density : 1.24 g/cm³ at 20°C

Biological Activity

This compound exhibits significant biological activity, primarily due to its surfactant nature. Its ability to disrupt microbial cell membranes leads to cell lysis, which is crucial for its applications in disinfectants and preservatives. Below are detailed findings on its biological activity:

Antimicrobial Properties

Research indicates that this compound possesses broad-spectrum antimicrobial properties. It has been shown to effectively inhibit the growth of various bacterial strains, making it suitable for use in healthcare and sanitation products.

- Mechanism of Action : The surfactant action disrupts the lipid bilayer of microbial membranes, leading to leakage of cellular contents and eventual cell death.

- Case Studies :

- In a study involving various bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.5% against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies:

- Acute Toxicity :

- Dermal Toxicity :

Applications

This compound has diverse applications across several industries:

- Healthcare : Used in disinfectants and antiseptics due to its antimicrobial properties.

- Pharmaceuticals : Investigated for potential use in drug delivery systems owing to its ability to interact with biological membranes.

- Environmental Remediation : Employed in surfactant-enhanced oil recovery (SEOR) processes, demonstrating effectiveness in mobilizing non-aqueous phase liquids (NAPL) from contaminated sites .

Comparative Analysis

To better understand the unique properties of this compound compared to other surfactants, the following table summarizes key features:

| Compound Name | Molecular Weight | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | ~600.75 g/mol | High | Effective at disrupting microbial membranes |

| Sodium lauryl sulfate | ~288.38 g/mol | Moderate | Commonly used but less specific activity |

| Sodium dodecylbenzenesulfonate | ~348.48 g/mol | Low | Common in household cleaners |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying disodium hexadecyl(sulfophenoxy)benzenesulfonate in aqueous solutions?

- Methodology : Spectrophotometric techniques, such as methylene blue active substance (MBAS) assays, are commonly used for anionic surfactants like this compound. Validation includes comparing results with HPLC (e.g., C18 columns with UV detection at 220–260 nm) to resolve interference from co-existing surfactants. Statistical validation via Student’s t-test and variance ratio f-test ensures accuracy .

- Key Considerations : Adjust ionic strength and pH to minimize matrix effects. Calibrate using standardized solutions of sodium dodecyl benzenesulfonate (SDBS) as a reference .

Q. How is this compound synthesized, and what are the critical purity controls?

- Synthesis : The compound is typically derived from benzenesulfonic acid derivatives via sulfonation and alkylation. A common route involves reacting hexadecylphenol with sulfophenoxy groups, followed by neutralization with sodium hydroxide .

- Purity Control : Use HPLC with UV detection to monitor residual reactants (e.g., unreacted benzenesulfonyl chloride). Purity ≥90% is achievable via recrystallization or column chromatography .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its micellar behavior in different salinity conditions?

- Experimental Design : Measure critical micelle concentration (CMC) using conductivity or surface tension tensiometry across NaCl concentrations (0–1 M). The dual sulfonate groups enhance hydrophilicity, reducing CMC at high salinity. Compare with sodium dodecyl sulfonate (SDS) to assess alkyl chain length effects .

- Data Contradictions : If CMC values conflict between studies, evaluate temperature (25–40°C) and counterion effects (e.g., Ca²⁺ vs. Na⁺) using dynamic light scattering (DLS) for micelle size distribution .

Q. What methodologies are recommended for assessing the environmental impact of this compound, particularly endocrine disruption potential?

- Screening Protocols : Follow U.S. EPA Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, including estrogen receptor binding (OECD TG 455) and zebrafish embryo toxicity tests. Cross-validate with in vitro transcriptional activation assays using HEK293 cells .

- Biodegradability : Use OECD 301F (manometric respirometry) to evaluate aerobic degradation. The hexadecyl chain may slow biodegradation; compare half-lives with shorter-chain analogs (e.g., SDBS) .

Q. How can researchers resolve discrepancies in reported thermal stability data for this surfactant?

- Approach : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. The sulfonate groups degrade at ~300°C, but discrepancies may arise from hydration states. Pre-dry samples at 100°C for 24 hours before testing .

- Advanced Characterization : Pair TGA with differential scanning calorimetry (DSC) to identify phase transitions and Fourier-transform infrared (FTIR) spectroscopy to track sulfonate group decomposition .

Application-Oriented Research

Q. What experimental parameters optimize this compound for enhanced oil recovery (EOR)?

- Key Variables : Test interfacial tension (IFT) via spinning drop tensiometry at reservoir temperatures (60–90°C) and salinities (10,000–50,000 ppm NaCl). The compound’s branched structure improves stability in high-hardness brines .

- Synergistic Effects : Combine with nonionic surfactants (e.g., ethoxylated alcohols) to reduce adsorption on sandstone cores. Quantify adsorption via UV-Vis depletion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.